3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride
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Overview
Description
3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride is a compound that belongs to the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride typically involves the reaction of 6-(trifluoromethyl)-2-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and substituted pyrazoles, which can be further utilized in various synthetic applications .
Scientific Research Applications
3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole
- 3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Nitrate
- 3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Sulfate
Uniqueness
3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications, particularly in medicinal chemistry and pharmaceutical formulations .
Properties
Molecular Formula |
C9H8ClF3N4 |
---|---|
Molecular Weight |
264.63 g/mol |
IUPAC Name |
5-[6-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H7F3N4.ClH/c10-9(11,12)7-3-1-2-5(14-7)6-4-8(13)16-15-6;/h1-4H,(H3,13,15,16);1H |
InChI Key |
GYOSULAQNQRIJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
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